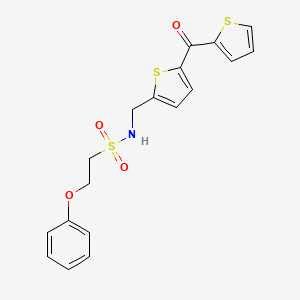

2-phenoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)ethanesulfonamide

Description

2-Phenoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)ethanesulfonamide is a sulfonamide derivative featuring a phenoxyethyl backbone linked to a thiophene-2-carbonyl-substituted thiophene moiety. The compound’s structure combines aromaticity (phenoxy and thiophene rings) with a sulfonamide group, which is often associated with biological activity, particularly in enzyme inhibition or receptor binding.

Properties

IUPAC Name |

2-phenoxy-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S3/c20-18(16-7-4-11-24-16)17-9-8-15(25-17)13-19-26(21,22)12-10-23-14-5-2-1-3-6-14/h1-9,11,19H,10,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABIHOZEAVIBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)ethanesulfonamide typically involves multiple steps, including the formation of the thiophene rings and the subsequent attachment of the phenoxy and ethanesulfonamide groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple aryl halides with organoboron compounds .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phenoxy group.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the thiophene structure can enhance bioactivity against various pathogens. The compound's unique structure allows it to interact with specific enzymes or receptors, potentially modulating their activity.

| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| Thiophene Derivative A | 0.07 ± 0.05 | 16 | 229 |

| 2-Phenoxy-N... | TBD | TBD | TBD |

Anticancer Properties : The compound has been investigated for its potential anticancer effects. Studies have demonstrated that certain thiophene derivatives induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents.

Biological Research

Mechanism of Action : The mechanism of action involves binding to specific molecular targets, influencing enzymatic activity or receptor signaling pathways. The thiophene rings may facilitate binding to active sites on proteins, while the phenoxy group enhances hydrophobic interactions.

Case Study : A study on thiophene derivatives highlighted their efficacy against viral strains, demonstrating that structural modifications can significantly affect their antiviral activity. The binding affinity of these compounds to viral proteins was assessed, revealing promising results in inhibiting viral replication.

Material Science

Organic Semiconductors : Thiophene derivatives are crucial in developing advanced materials such as organic semiconductors and organic light-emitting diodes (OLEDs). The electronic properties of these compounds make them suitable for applications in electronics and optoelectronics.

Catalytic Processes : The compound can also be utilized in catalytic processes, such as the protodeboronation of pinacol boronic esters, which is valuable in organic synthesis for creating complex molecules efficiently.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the thiophene rings may interact with protein active sites, while the phenoxy group can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

2-Methoxy-N-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide ()

- Structural Difference: The benzene ring in this compound bears a methoxy (-OCH₃) group instead of a phenoxy (-OPh) ethanesulfonamide chain.

- The electron-donating nature of methoxy may alter electronic distribution, affecting interactions with biological targets compared to the electron-withdrawing sulfonamide in the target compound.

- Functional Implications: Methoxy-substituted sulfonamides are often explored for antimicrobial or anti-inflammatory activity, suggesting the target compound’s phenoxy variant might exhibit modified potency or selectivity .

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

- Structural Difference: Replaces the sulfonamide group with a carboxamide (-CONH₂) and introduces a nitro (-NO₂) group on the phenyl ring.

- Carboxamides typically engage in stronger hydrogen bonding than sulfonamides due to the presence of two hydrogen bond donors (NH₂), which could influence crystal packing or receptor binding .

- Conformational Analysis : Dihedral angles between the benzene and thiophene rings in this compound (13.53° and 8.50°) are comparable to those in the target compound’s analogs, suggesting similar planarity in aromatic systems .

Sulfonamide Variations

5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide ()

- Structural Difference : Features a tetrahydrofuran (THF) moiety instead of thiophene in the substituent chain.

- The methyl group on the thiophene may introduce steric hindrance, affecting binding to hydrophobic pockets in proteins .

N-(5-(((5-Bromo-2-methylphenyl)...methanesulfonamide ()

- Structural Difference : Incorporates bromine and fluorophenyl groups, adding halogenated aromaticity.

- Impact :

Crystallographic and Conformational Insights

- Software Tools : Structural comparisons rely on crystallographic software such as SHELX (for refinement) and ORTEP (for visualization) . These tools highlight key differences in bond lengths, angles, and packing interactions.

- Crystal Packing: For example, N-(2-nitrophenyl)thiophene-2-carboxamide exhibits weak C–H⋯O/S interactions, while the target compound’s bulkier phenoxy group may favor π-π stacking or altered packing motifs .

Biological Activity

2-Phenoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)ethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a unique arrangement of phenoxy and thiophene moieties, which are critical for its biological activity. The structure is depicted below:

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiophene rings may facilitate binding to active sites on proteins, while the phenoxy group enhances hydrophobic interactions, potentially leading to modulation of enzymatic activity or receptor signaling pathways.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. For instance, a study highlighted the antiviral efficacy of thiophene compounds against various viral strains, demonstrating that modifications in the thiophene structure can enhance bioactivity .

| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| Thiophene Derivative A | 0.07 ± 0.05 | 16 | 229 |

| 2-Phenoxy-N... | TBD | TBD | TBD |

Anticancer Activity

In vitro studies have shown that compounds containing thiophene moieties can inhibit cancer cell proliferation. A specific study investigated the effects of similar thiophene derivatives on cancer cell lines, revealing promising results in reducing cell viability .

Case Study: Antiviral Activity

A recent study explored the antiviral properties of thiophene derivatives against the Ebola virus. The selectivity index for certain derivatives was significantly high, indicating their potential as therapeutic agents against viral infections .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Suprofen | Thiophene-based NSAID | Anti-inflammatory |

| Articaine | Thiophene-based anesthetic | Local anesthetic |

| 2-Phenoxy-N... | Thiophene-based sulfonamide | Antimicrobial, anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.